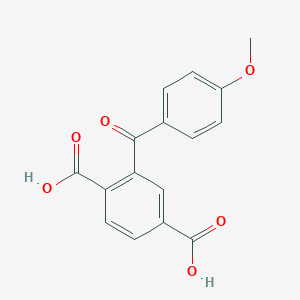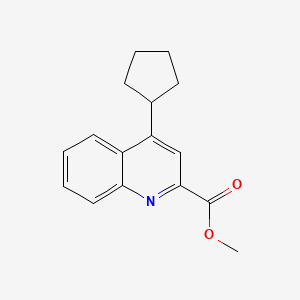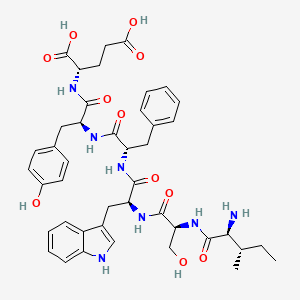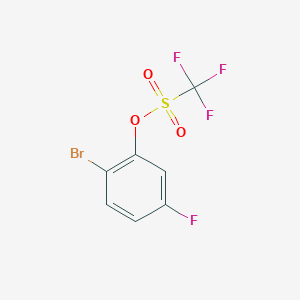
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester is a chemical compound with the molecular formula C7H3BrF4O3S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 2-bromo-5-fluorophenyl ester
Vorbereitungsmethoden
The synthesis of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester typically involves the reaction of 2-bromo-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride produced during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bromine and fluorine atoms also contribute to its reactivity, allowing for selective transformations in complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester can be compared with similar compounds such as:
- Methanesulfonic acid, trifluoro-, 2-bromo-4-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-3-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-6-fluorophenyl ester
These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This positional difference can lead to variations in reactivity and selectivity in chemical reactions, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
828267-50-1 |
|---|---|
Molekularformel |
C7H3BrF4O3S |
Molekulargewicht |
323.06 g/mol |
IUPAC-Name |
(2-bromo-5-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H |
InChI-Schlüssel |
FOXUFBCQOMQLMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
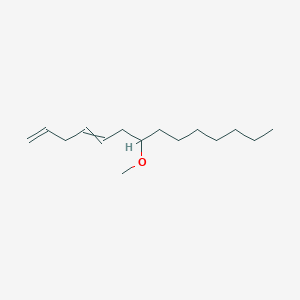
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
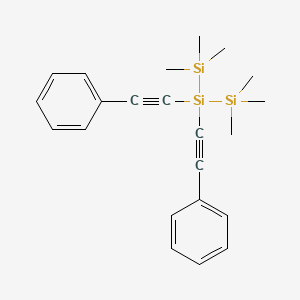
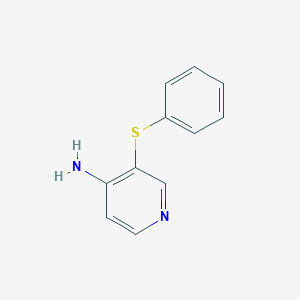
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
